molecular formula C7H6N2O2S B1477861 Methyl 5-cyano-2-methyl-1,3-thiazole-4-carboxylate CAS No. 1803606-86-1

Methyl 5-cyano-2-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B1477861
CAS No.: 1803606-86-1
M. Wt: 182.2 g/mol
InChI Key: SIEZORQKKGFZHT-UHFFFAOYSA-N
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Description

“Methyl 5-cyano-2-methyl-1,3-thiazole-4-carboxylate” is a type of organic compound that belongs to the class of 2-aminothiazoles . These compounds are significant in medicinal chemistry and are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .


Synthesis Analysis

The synthesis of these compounds involves the use of FTIR and NMR (1H and 13C) for characterization . The compounds are designed by altering the amino group . In one study, eight compounds were synthesized and evaluated for their antibacterial potential against multi-drug resistant clinical isolates .


Molecular Structure Analysis

The thiazole ring in these compounds consists of sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by FTIR and NMR (1H and 13C) . For example, one compound had a yield of 50%, melting point of 196–198 °C, and Rf value of 0.61 (petroleum ether: ethyl acetate, 1:3) .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Formation of Thiazine Derivatives

    A study demonstrated the transformation of 4-allyl-1,3-thiazol-5(4H)-ones into methyl 5,6-dihydro-1,3(4H)-thiazine-4-carboxylates, revealing a pathway for creating thiazine derivatives from thiazole compounds (Jenny & Heimgartner, 1989).

  • Pyrido-Pyrimidin-Thiazole Carboxylates Synthesis

    Research on the transformation of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates offers insights into creating complex molecules for potential medicinal applications (Žugelj et al., 2009).

  • Novel Synthesis Method

    A novel synthetic method for methyl 5-substituted thiazole-4-carboxylates using 3-bromo-2-isocyanoacrylates was explored, highlighting an innovative approach to synthesizing thiazole derivatives (Yamada, Fukui, & Nunami, 1995).

Structural and Mechanistic Studies

  • Cycloaddition Reactions

    Investigation into 1,3-dipolar cycloaddition reactions involving thiazolo-oxazolium derivatives led to the synthesis of new chiral pyrrolo-thiazoles, offering insights into the structural complexity and potential applications of these compounds (Melo et al., 2002).

  • Crystal Structure Analysis

    The synthesis and crystal structure analysis of methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate provided valuable information on the molecular configuration and intermolecular interactions within thiazole derivatives (An et al., 2010).

Applications in Drug Discovery

  • Building Blocks for Drug Discovery: A study focused on the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlighted their potential as versatile building blocks in drug discovery due to their capacity for substitution at multiple positions, facilitating the exploration of chemical space for target ligand development (Durcik et al., 2020).

Properties

IUPAC Name

methyl 5-cyano-2-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-4-9-6(7(10)11-2)5(3-8)12-4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEZORQKKGFZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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